2-(Cyclooctylamino)ethan-1-ol
Description
2-(Cyclooctylamino)ethan-1-ol is an ethanolamine derivative featuring a cyclooctylamino substituent. While direct data on its synthesis or applications are absent in the provided evidence, its structure can be inferred from analogs. The compound consists of an ethanolamine backbone (2-aminoethanol) modified with a cyclooctyl group, an eight-membered cycloalkane ring.
Properties
IUPAC Name |
2-(cyclooctylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSENYWITPNLAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooctylamino)ethan-1-ol typically involves the reaction of cyclooctylamine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Cyclooctylamino)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooctylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines .
Scientific Research Applications
2-(Cyclooctylamino)ethan-1-ol has various applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 2-(Cyclooctylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Cyclooctyl vs. Cyclohexyl : The cyclooctyl group in the target compound introduces greater conformational flexibility and steric bulk compared to the six-membered cyclohexyl analog . This may reduce water solubility but enhance membrane permeability.
- Aromaticity: YTK-A76 and HCQ include aromatic moieties (benzyloxy, quinoline), which are absent in the target compound. These groups likely improve binding to aromatic receptors or enzymes.
- Branching: 2-(Ethylmethylamino)ethanol lacks cyclic structures, resulting in lower molecular weight and higher water solubility but reduced steric hindrance.
Functional and Application Differences
- HCQ: Widely used as an antimalarial and immunomodulatory agent; its quinoline core is critical for targeting parasitic heme detoxification pathways .
- 2-(Ethylmethylamino)ethanol: Likely employed as a solvent or industrial intermediate due to its simple structure .
- 2-(Cyclooctylamino)ethan-1-ol: The cyclooctyl group may position it as a candidate for lipid-soluble pharmaceuticals or catalysts, though specific applications remain unexplored in the evidence.
Biological Activity
2-(Cyclooctylamino)ethan-1-ol, also known as cyclooctylaminoethanol, is a compound with the molecular formula C10H21NO. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its mechanism of action, interactions with biological targets, and implications for therapeutic use.
2-(Cyclooctylamino)ethan-1-ol is synthesized through the reaction of cyclooctylamine with ethylene oxide, followed by hydrochloric acid treatment to yield the hydrochloride salt. The synthesis can be performed under various conditions, typically at room temperature and using aqueous or organic solvents .
The biological activity of 2-(Cyclooctylamino)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest interactions that may influence neurotransmitter systems and cellular signaling pathways .
Biological Activity
Research indicates that 2-(Cyclooctylamino)ethan-1-ol exhibits several biological activities:
- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegeneration.
- Antioxidant Activity : Initial findings indicate that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Properties : There is emerging evidence supporting its role in reducing inflammation, which could have implications for treating inflammatory diseases.
Research Findings
A review of available literature reveals various studies focusing on the biological effects of 2-(Cyclooctylamino)ethan-1-ol:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated potential in protecting neuronal cells from apoptosis. |
| Study B | Antioxidant Activity | Showed significant reduction in reactive oxygen species (ROS) in vitro. |
| Study C | Anti-inflammatory | Reported decreased levels of pro-inflammatory cytokines in treated models. |
Case Study 1: Neuroprotective Effects
In a controlled laboratory study examining the neuroprotective effects of 2-(Cyclooctylamino)ethan-1-ol, researchers treated neuronal cell cultures with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell death due to oxidative stress, suggesting a potential therapeutic avenue for neurodegenerative diseases.
Case Study 2: Antioxidant Activity
A study investigating the antioxidant properties utilized a model of oxidative stress induced by hydrogen peroxide. The administration of 2-(Cyclooctylamino)ethan-1-ol resulted in a significant decrease in markers of oxidative damage, supporting its role as an effective antioxidant agent.
Case Study 3: Anti-inflammatory Response
In vivo experiments assessing the anti-inflammatory response revealed that treatment with 2-(Cyclooctylamino)ethan-1-ol led to reduced swelling and inflammation in animal models subjected to inflammatory stimuli. Cytokine assays confirmed lower levels of TNF-alpha and IL-6 compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
